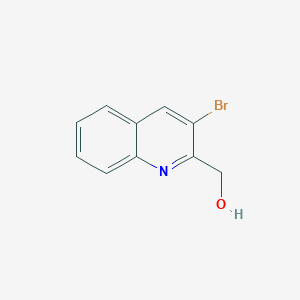

(3-Bromoquinolin-2-yl)methanol

Description

Significance of Quinolines as Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks in organic chemistry. openaccessjournals.com Their diverse structures and the unique properties imparted by the presence of heteroatoms like nitrogen, oxygen, and sulfur make them indispensable in various scientific fields. openaccessjournals.com Heterocycles are integral to the structure of many biological molecules, including DNA, RNA, vitamins, and hormones. ijsrtjournal.com

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent nitrogen-containing heterocycle. nih.govchemrj.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs. bloomtechz.com The versatility of the quinoline core allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and materials science applications. bloomtechz.comresearchgate.net Quinolines are key components in numerous pharmaceuticals, including antimalarial agents like quinine (B1679958) and chloroquine, as well as antibacterial and anticancer drugs. ijsrtjournal.comnih.govbloomtechz.com Beyond medicine, quinoline derivatives are utilized as ligands in catalysis, and in the development of dyes, pigments, and functional materials. bloomtechz.comresearchgate.net

Contextualizing (3-Bromoquinolin-2-yl)methanol within Contemporary Organic Synthesis and Medicinal Chemistry Paradigms

This compound, with its characteristic quinoline backbone substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 2-position, is a valuable intermediate in modern organic synthesis. The presence of both a halogen and an alcohol functional group on the quinoline core provides multiple reaction sites for further chemical transformations.

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in building molecular complexity and synthesizing a diverse array of substituted quinoline derivatives. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions, further expanding the synthetic possibilities.

In medicinal chemistry, the strategic placement of a bromine atom can significantly influence a molecule's biological activity. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net Therefore, this compound serves as a key building block for creating novel quinoline-based compounds with potential therapeutic applications.

Research Trajectories and Academic Relevance of Halogenated Quinolylmethanols

The study of halogenated quinolylmethanols is an active area of research, driven by the quest for new therapeutic agents and functional materials. Research in this area often focuses on the development of efficient and regioselective methods for the synthesis of these compounds. For instance, methods for the selective bromination and subsequent functionalization of the quinoline ring are of high importance.

A significant research trajectory involves the use of these compounds as synthons for creating more complex molecules with specific biological activities. For example, derivatives of halogenated quinolines are being investigated for their potential as antimicrobial and anticancer agents. The ability to introduce various substituents onto the quinoline scaffold through the reactive sites of halogenated quinolylmethanols allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery. orientjchem.org This process helps in identifying the key structural features responsible for a compound's biological activity and in optimizing lead compounds to improve their efficacy and safety profiles. rroij.com

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(3-bromoquinolin-2-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6H2 |

InChI Key |

MXRQNGCIKHOWGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)CO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromoquinolin 2 Yl Methanol and Analogues

Direct Halogenation Approaches

Direct halogenation of pre-existing quinoline (B57606) scaffolds is a primary strategy for introducing bromine atoms onto the quinoline ring. The regioselectivity of these reactions is a key consideration, often influenced by the directing effects of existing substituents and the reaction conditions employed.

Regioselective Bromination of Quinoline-2-ylmethanol Derivatives

The direct bromination of quinoline-2-ylmethanol presents a challenge in controlling the position of the incoming bromine atom. The hydroxyl group at the 2-position can influence the electronic properties of the quinoline ring, potentially directing electrophilic substitution. However, the pyridine (B92270) ring is generally electron-deficient, making direct halogenation difficult unless activated by certain substituents or reaction conditions. acgpubs.org

One approach to achieve regioselectivity is through the bromination of a protected quinoline-2-ylmethanol derivative. For instance, starting with 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, treatment with an excess of molecular bromine can lead to the formation of 3,5,6,7-tetrabromo-8-methoxyquinoline. nih.gov This highlights that the existing substituents and the degree of saturation of the quinoline ring play a significant role in directing the bromination.

Another strategy involves the bromination of quinoline N-oxides. The N-oxide group activates the quinoline ring towards electrophilic attack, particularly at the C2 and C4 positions. semanticscholar.org This approach could potentially be adapted for the synthesis of 2-substituted and 3-brominated quinolines.

Oxidative Bromination Strategies for Quinoline Frameworks

Oxidative bromination provides an alternative route to introduce bromine onto the quinoline framework. These methods often involve the in situ generation of a more reactive brominating agent. For instance, the combination of a bromide source with an oxidant can facilitate the bromination of the quinoline ring.

A notable example is the use of N-bromosuccinimide (NBS) in the presence of a catalyst or initiator. Visible light irradiation of NBS can generate bromine radicals, which can then react with suitable quinoline precursors. acs.org Additionally, transition-metal-free methods for the remote C5-halogenation of 8-amidoquinolines have been developed using reagents like oxone or K₂S₂O₈ at elevated temperatures. rsc.org

Furthermore, the direct nitration of bromoquinolines can activate the molecule for subsequent nucleophilic substitutions. For example, 6-bromo-5-nitroquinoline (B1267105) can be synthesized and used as a precursor for further functionalization. nih.gov This strategy, while not a direct bromination, demonstrates how oxidative conditions can be used to modify brominated quinolines.

Cyclization and Annulation Reactions

Building the brominated quinoline ring system from simpler, acyclic or monocyclic precursors is a powerful and versatile approach. These methods offer excellent control over the substitution pattern of the final product.

De novo Synthesis of Brominated Quinoline Systems

De novo synthesis involves the construction of the quinoline ring from non-quinoline starting materials. A prominent example is the Friedländer annulation, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with a compound containing an α-methylene ketone. By using appropriately substituted precursors, this method can be adapted to produce brominated quinolines.

Another approach involves a formal [4+2] cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide (B81097), and a 1-bromoalkyne. acs.orgacs.org This method allows for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives. acs.orgacs.org The reaction proceeds through the formation of a dihydroquinoline intermediate, which is then oxidized to the corresponding quinoline. acs.org

A three-component reaction protocol using 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide in the presence of a copper catalyst also provides a route to substituted quinolines. rsc.org

Strategies Involving Precursors for Quinoline Ring Formation

This strategy focuses on the cyclization of precursors that already contain the necessary atoms for the quinoline ring. One such method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov Treatment of these precursors with electrophilic bromine sources like Br₂ leads to a 6-endo-dig cyclization, affording 3-bromoquinolines in good yields. nih.gov

Another innovative method involves the reaction of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium. This reaction proceeds through a stereoselective lithium-halogen exchange followed by cyclization to yield 3-bromoquinoline-2(1H)-thiones. thieme-connect.comsemanticscholar.org These can be further functionalized. thieme-connect.com

The table below summarizes some de novo and precursor-based cyclization strategies for synthesizing brominated quinolines.

| Starting Materials | Reagents | Product Type | Reference |

| Arylmethyl azide, 1-bromoalkyne | TfOH, DDQ | 3-Bromoquinoline | acs.orgacs.org |

| N-(2-alkynyl)aniline | Br₂ | 3-Bromoquinoline | nih.gov |

| 2-(2,2-Dibromoethenyl)phenyl isothiocyanate | n-BuLi | 3-Bromoquinoline-2(1H)-thione | thieme-connect.com |

| gem-Dibromovinylanilines, Isocyanide | Pd catalyst | 2-Amino-3-bromoquinoline | rsc.orgrsc.org |

Catalytic Syntheses

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity.

Palladium-catalyzed reactions are prominent in the synthesis of brominated quinolines. For instance, a novel and efficient synthesis of 2-amino-3-bromoquinolines has been developed through a palladium-catalyzed isocyanide insertion followed by intramolecular cyclization of gem-dibromovinylanilines. rsc.orgrsc.org This reaction proceeds in good yields and tolerates a variety of functional groups. rsc.org

Another palladium-catalyzed approach involves the cross-coupling of unprotected ortho-bromoanilines with cyclopropanols, leading to the formation of quinolines in a single step. researchgate.net This reaction proceeds via an intramolecular condensation and a palladium-catalyzed oxidation sequence. researchgate.net

Rhodium(III)-catalyzed C-H activation has also been employed for the regioselective C8-bromination of quinoline N-oxides. nih.govacs.orgfigshare.com This method demonstrates high efficiency and functional group tolerance. nih.govacs.orgfigshare.com

The following table provides examples of catalytic syntheses for brominated quinoline analogues.

| Catalyst | Starting Materials | Product Type | Reference |

| Palladium | gem-Dibromovinylanilines, Isocyanide | 2-Amino-3-bromoquinoline | rsc.orgrsc.org |

| Palladium | ortho-Bromoanilines, Cyclopropanols | Substituted quinolines | researchgate.net |

| Rhodium(III) | Quinoline N-oxide, Brominating agent | C8-Bromoquinoline N-oxide | nih.govacs.orgfigshare.com |

Metal-Mediated and Organocatalytic Approaches to Bromoquinolines

Transition-metal catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds like quinolines. ias.ac.in These methods are valued for their efficiency and ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. ias.ac.in Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely employed. ias.ac.innumberanalytics.com For instance, 3-bromoquinolines can serve as key intermediates that, through palladium-catalyzed C-C coupling, lead to the formation of functionalized neocryptolepines. uit.no Similarly, palladium catalysts facilitate the annulation of o-iodo-anilines with propargyl alcohols to produce a range of 2,4-disubstituted quinolines. organic-chemistry.org Copper catalysts have also proven effective, for example, in the aerobic synthesis of multi-substituted quinolines from N-(2-alkynylaryl) enamine carboxylates. ias.ac.in Iron-catalyzed domino reactions of anilines with styrene (B11656) oxides represent another route to 3-arylquinolines. ias.ac.in

In a different approach, a butyllithium-mediated reaction of 2-(2,2-dibromoethenyl)phenyl isothiocyanates provides access to 3-bromoquinoline-2(1H)-thiones after a sequence involving lithium-halogen exchange and cyclization. thieme-connect.comresearchgate.net These thiones can be further functionalized. For example, bromine/lithium exchange on a 2-(alkylsulfanyl)-3-bromoquinoline followed by reaction with an aldehyde yields the corresponding alcohol, demonstrating a pathway to substituted quinolinyl methanols. semanticscholar.org

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful, environmentally benign alternative to metal-based systems. researchgate.netscienceopen.com This field has grown significantly since the early 2000s, providing methods for highly stereoselective syntheses. scienceopen.com In the context of quinoline synthesis, organocatalysts like (S)-proline have been used for asymmetric aldol (B89426) reactions, a foundational concept in the field. scienceopen.com While direct organocatalytic synthesis of (3-Bromoquinolin-2-yl)methanol is not extensively detailed, the principles are applied to create complex chiral molecules, such as the total synthesis of (-)-quinine using an organocatalyst in a key step. researchgate.net

Photochemical and Electrochemical Methods in Quinoline Synthesis

Photochemistry offers unique pathways for the synthesis of heterocyclic compounds by accessing excited states of molecules. The photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has been shown to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org Another photochemical approach involves the conversion of N-(o-styryl)thioamides into quinolines. rsc.org More recently, visible-light-mediated methods have gained prominence. A continuous-flow photochemical strategy allows for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes. figshare.comacs.org This process involves the visible light irradiation of N-bromosuccinimide (NBS) to generate an iminyl radical, which then undergoes intramolecular cyclization to form the quinoline ring. acs.org Similarly, a tandem photoisomerization-cyclization process in a continuous flow setup can generate various substituted quinolines with high throughput. ucd.ie

Electrochemical synthesis provides an alternative, often greener, route by using electricity to drive chemical reactions, thus avoiding stoichiometric chemical oxidants or reductants. rsc.org While direct electrochemical synthesis of this compound is not prominent, related bromo-cyclization reactions of tryptophol (B1683683) and tryptamine (B22526) derivatives to form bromoindolines have been successfully developed. rsc.orgrsc.org These methods rely on the electrochemical oxidation of a bromide source, like MgBr₂, to generate an electrophilic bromine species that initiates the cyclization. rsc.org The selectivity of these reactions can sometimes be tuned by adjusting reaction parameters, such as the amount of water in the system. rsc.org

Optimization and Scalability of Synthetic Protocols

Moving from a laboratory-scale reaction to a larger, more practical scale requires careful optimization of reaction conditions to maximize yield and selectivity while ensuring safety and efficiency.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The development of a synthetic protocol invariably involves screening various parameters to find the optimal conditions. This process typically includes evaluating different solvents, catalysts, reagents, temperatures, and reaction times.

For example, in a study on the regioselective synthesis of 3-bromoquinolines via the reaction of arylmethyl azides and haloacetylenes, researchers systematically optimized their conditions. acs.org They investigated the equivalents of starting materials, the amount of triflic acid (TfOH) promoter, and the choice of solvent. As shown in the table below, using 2.0 equivalents of the haloacetylene in dichloroethane (DCE) provided a significantly better yield than other tested conditions. acs.org

Table 1: Optimization of reaction conditions for the synthesis of a 3-bromoquinoline derivative. Data sourced from The Journal of Organic Chemistry. acs.org

Similarly, optimizing a Suzuki-Miyaura cross-coupling reaction to prepare 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from a 7-bromoquinoline (B152726) intermediate involved screening the palladium catalyst, base, and solvent system. mdpi.com The study found that using Pd(PPh₃)₄ as the catalyst, Cs₂CO₃ as the base, and a toluene/water (3:1) solvent mixture gave the highest yield of 96%. mdpi.com

Green Chemistry Principles in Brominated Quinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. ijpsjournal.com This involves strategies like using less hazardous chemicals, employing renewable feedstocks, improving atom economy, and reducing energy consumption and waste. numberanalytics.comijpsjournal.com

In quinoline synthesis, there is a clear shift from traditional methods, which often use harsh conditions, to more sustainable protocols. researchgate.netresearchgate.net Green approaches include the use of environmentally benign solvents like water and ethanol, which are preferable to chlorinated solvents like DCE. researchgate.nettandfonline.com For instance, p-toluenesulfonic acid (p-TSA) has been used as an effective catalyst for quinoline synthesis in water. tandfonline.com Recyclable catalysts, such as the solid acid Amberlyst-15, have also been employed to facilitate greener reactions. tandfonline.com

Energy-efficient techniques like microwave-assisted synthesis (MAS) and continuous flow processes are also key green chemistry tools. ucd.ieijpsjournal.com Microwave heating can significantly shorten reaction times and reduce energy use. ijpsjournal.com Continuous flow chemistry not only improves safety and scalability but also allows for precise control over reaction conditions, often leading to higher yields and purity, as seen in photochemical quinoline syntheses. figshare.comucd.ie The use of visible light as an energy source and oxygen as a green oxidant further aligns with sustainable practices. organic-chemistry.org

Chemical Reactivity and Transformations of 3 Bromoquinolin 2 Yl Methanol

Reactivity at the Bromine Atom

The bromine atom attached to the electron-deficient quinoline (B57606) ring is susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions provide powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C3 position.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most important methods for the functionalization of aryl halides, and (3-bromoquinolin-2-yl)methanol is a suitable substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to 3-bromoquinolines. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a base. nrochemistry.comtcichemicals.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.comyoutube.com

| Reaction | Catalyst | Base | Solvent | Reactant | Product |

| Suzuki-Miyaura | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | Arylboronic acid | 3-Aryl-quinolin-2-yl)methanol |

| Sonogashira | PdCl2(PPh3)2/CuI | Et3N | THF | Terminal alkyne | (3-Alkynylquinolin-2-yl)methanol |

| Heck | Pd(OAc)2 | K2CO3 | DMF | Alkene | (3-Alkenylquinolin-2-yl)methanol |

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgjk-sci.comwikipedia.org This reaction is a powerful tool for the synthesis of arylalkynes. researchgate.netnih.gov The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically carried out in the presence of a base and a palladium catalyst such as palladium(II) acetate. wikipedia.orgorganic-chemistry.orglibretexts.org The Heck reaction has proven to be a versatile method for the vinylation of aryl halides. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This pathway is generally favored when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgbyjus.com The quinoline ring, being an electron-deficient heteroaromatic system, can facilitate SNAr reactions at the C3 position, particularly with strong nucleophiles.

The SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). libretexts.org The presence of the nitrogen atom in the quinoline ring helps to stabilize the negative charge of the Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack. Kinetic studies on bromoquinolines have provided insights into the pressure and steric effects on these reactions. acs.org

Reductive Dehalogenation Studies

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this transformation would yield (quinolin-2-yl)methanol. This can be achieved through various methods, including catalytic hydrogenation. organic-chemistry.org In this process, the bromoquinoline derivative is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org This method is often chemoselective, allowing for the removal of the bromine atom without affecting other functional groups. organic-chemistry.org

Other methods for reductive dehalogenation include the use of reducing agents like sodium borohydride in the presence of a catalyst, or dissolving metal reductions. google.com The choice of method depends on the specific substrate and the desired selectivity. The study of reductive dehalogenation is also relevant in the context of understanding the environmental fate of halogenated organic compounds. nsf.govnih.govnih.gov

Reactivity at the Hydroxyl Group

The primary alcohol functionality in this compound is a versatile handle for a variety of chemical transformations, including esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions of the Primary Alcohol

Esterification of the primary alcohol can be readily achieved through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com Alternatively, esterification can be carried out under milder conditions using coupling agents. organic-chemistry.org

| Reaction | Reagent | Catalyst/Conditions | Product |

| Esterification | Carboxylic Acid | Acid (e.g., H2SO4) | (3-Bromoquinolin-2-yl)methyl ester |

| Etherification | Alkyl Halide | Base (e.g., NaH) | (3-Bromoquinolin-2-yl)methyl ether |

Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Chemoselective etherification of benzylic alcohols, which are structurally similar to this compound, has been reported using 2,4,6-trichloro-1,3,5-triazine and an alcohol in the presence of a catalyst. organic-chemistry.org

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. khanacademy.orgchemguide.co.uk

Oxidation to the aldehyde , 3-bromoquinoline-2-carbaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemguide.co.uk Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation. organic-chemistry.org The selective oxidation can also be achieved using catalytic systems under aerobic conditions. google.com

Oxidation to the carboxylic acid , 3-bromoquinoline-2-carboxylic acid, is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (Jones reagent). libretexts.orgorganic-chemistry.org This transformation can also be accomplished in a two-step process by first oxidizing the alcohol to the aldehyde, which is then further oxidized to the carboxylic acid. chemguide.co.ukorganic-chemistry.org

Derivatization for Advanced Chemical Scaffolds

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic frameworks and advanced chemical scaffolds. The presence of both a nucleophilic alcohol and an electrophilic C-Br bond, along with the quinoline core, provides multiple reaction sites for derivatization.

The primary alcohol function can be readily transformed. For instance, oxidation of the methanol (B129727) group can yield the corresponding aldehyde, (3-bromoquinolin-2-yl)carbaldehyde, or carboxylic acid, 3-bromoquinoline-2-carboxylic acid. These derivatives are crucial intermediates. The aldehyde can participate in condensation reactions, such as Knoevenagel or Wittig reactions, to extend the carbon chain, or serve as a component in the synthesis of other heterocyclic rings fused to the quinoline system. The carboxylic acid can be converted into esters, amides, or other acid derivatives, providing a handle for attaching diverse molecular fragments.

Furthermore, the bromine atom at the 3-position is a key site for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the linkage of aryl, vinyl, alkynyl, or amino groups to the quinoline core, thereby generating a library of novel scaffolds with potential applications in medicinal chemistry and materials science. The combination of modifying the methanol group and performing cross-coupling at the bromine site allows for a divergent synthetic strategy to create complex, three-dimensional molecules from a single starting material.

Reactivity of the Quinoline Ring System

The quinoline ring is an aromatic system, but the nitrogen atom significantly influences its reactivity, making it different from carbocyclic aromatic systems like naphthalene.

The quinoline nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. The reaction conditions for EAS on quinoline are typically harsher than for benzene. Furthermore, under acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the quinoline nitrogen is protonated, further deactivating the ring system. When substitution does occur, it preferentially happens on the benzene ring portion of the scaffold, primarily at positions 5 and 8. The presence of the bromo and hydroxymethyl groups on the pyridine (B92270) ring further influences the regioselectivity, though their electronic effects are transmitted throughout the ring system.

Conversely, the electron-deficient nature of the pyridine part of the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAF), particularly at the 2- and 4-positions. In the case of this compound, the bromine at position 3 is not at one of the most activated positions for direct nucleophilic displacement. Such reactions typically require a strong nucleophile and may proceed via mechanisms like the SN(AE) (addition-elimination) pathway. However, displacement of the bromine atom is more commonly achieved through transition-metal-catalyzed cross-coupling reactions, as mentioned previously, rather than direct SNAr.

The quinoline ring system can be selectively hydrogenated. Catalytic hydrogenation typically reduces the pyridine ring first, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. A variety of catalysts, including noble metals like platinum, palladium, and rhodium, as well as base-metal catalysts based on cobalt or nickel, can effect this transformation. For this compound, a key consideration during catalytic hydrogenation is the potential for concurrent hydrodebromination, where the bromine atom at the 3-position is replaced by a hydrogen atom. The choice of catalyst, solvent, and reaction conditions is crucial to achieve selective hydrogenation of the pyridine ring while preserving the C-Br bond.

The reverse reaction, dehydrogenation or aromatization, converts a 1,2,3,4-tetrahydroquinoline back to the corresponding quinoline. This process is an oxidative transformation and can be carried out using various reagents, such as manganese dioxide (MnO2), palladium on carbon (Pd/C) at high temperatures, or other oxidizing agents. These studies are fundamental to understanding the stability of the reduced forms of quinoline scaffolds and are relevant in the context of "borrowing hydrogen" methodologies where alcohols are temporarily oxidized to carbonyls.

Multi-Component Reactions and Cascade Processes Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product. While many MCRs are designed for the de novo synthesis of the quinoline ring itself, a pre-functionalized quinoline like this compound can potentially be used as a substrate in subsequent MCRs or cascade reactions.

For example, a cascade process could be initiated by the in situ oxidation of the methanol group to the corresponding aldehyde. This aldehyde can then act as the electrophilic component in a well-known MCR, such as the Biginelli, Hantzsch, or Ugi reaction, allowing for the rapid construction of complex, drug-like molecules incorporating the 3-bromoquinoline (B21735) moiety.

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, can also be envisioned. For example, a palladium-catalyzed process could initiate with a Sonogashira coupling at the C-3 bromine position with a terminal alkyne bearing a nucleophilic group. The resulting intermediate could then undergo a subsequent intramolecular cyclization onto another part of the quinoline ring or its side chain, leading to the formation of novel fused heterocyclic systems in a single synthetic operation. The development of such MCRs and cascade processes starting from this compound would represent an efficient pathway to novel chemical entities.

Derivatization and Analogues of 3 Bromoquinolin 2 Yl Methanol

Design Principles for Novel Quinolylmethanol Derivatives

The design of new derivatives from (3-bromoquinolin-2-yl)methanol is guided by the distinct reactivity of its two primary functional groups: the C3-bromine atom and the C2-hydroxymethyl group. The bromine atom is a prime site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby modulating the electronic and steric properties of the quinoline (B57606) core. For instance, the introduction of bulky substituents at this position can influence the conformational preferences of the molecule, which is a key consideration in the design of biologically active compounds.

The hydroxymethyl group at the C2 position serves as a versatile nucleophile and a precursor for other functional groups. It can undergo etherification and esterification to introduce new side chains, or it can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization. nih.gov The proximity of the hydroxymethyl group to the quinoline nitrogen also allows for potential intramolecular interactions and the formation of chelating structures, a principle often exploited in the design of metal sensors and catalysts. The interplay between the reactivity of the bromine and the hydroxymethyl group enables a modular approach to the design of novel quinolylmethanol derivatives with tailored properties.

Synthesis of Substituted this compound Analogues

The synthetic utility of this compound is showcased in its ability to serve as a scaffold for a variety of substituted analogues. The C3-bromo substituent is readily displaced or coupled, while the C2-hydroxymethyl group can be modified through standard organic transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization at the C3 position. The Suzuki-Miyaura coupling, for example, allows for the introduction of aryl and heteroaryl moieties. nih.govorgsyn.org By reacting this compound with a range of boronic acids or their esters, a library of 3-aryl- or 3-heteroaryl-2-(hydroxymethyl)quinolines can be generated. rsc.org Similarly, the Sonogashira coupling with terminal alkynes provides access to 3-alkynyl derivatives, which are valuable precursors for further transformations. researchgate.net

The hydroxymethyl group can be readily converted into other functionalities. For instance, etherification can be achieved by reaction with alkyl halides under basic conditions, yielding a series of 2-(alkoxymethyl)-3-bromoquinolines. youtube.com Esterification, on the other hand, can be accomplished using acyl chlorides or carboxylic anhydrides to produce the corresponding esters. acs.org Furthermore, oxidation of the primary alcohol to an aldehyde using mild oxidizing agents like manganese dioxide (MnO2) would yield 3-bromoquinoline-2-carbaldehyde, a key intermediate for the synthesis of imines, and for undergoing olefination reactions.

| Derivative Type | General Structure | Synthetic Method | Reactants | Reference |

| 3-Aryl-2-(hydroxymethyl)quinoline |  | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | nih.gov |

| 3-Alkynyl-2-(hydroxymethyl)quinoline |  | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | researchgate.net |

| 2-(Alkoxymethyl)-3-bromoquinoline |  | Williamson Ether Synthesis | Alkyl halide, Base | youtube.com |

| 2-(Acyloxymethyl)-3-bromoquinoline |  | Esterification | Acyl chloride or Anhydride | acs.org |

| 3-Bromoquinoline-2-carbaldehyde |  | Oxidation | Mild oxidizing agent (e.g., MnO2) | google.com |

Construction of Fused and Bridged Heterocyclic Systems Utilizing the Core Scaffold

The strategic positioning of the bromo and hydroxymethyl groups in this compound makes it an excellent starting material for the synthesis of more complex, rigid structures such as fused and bridged heterocyclic systems. These transformations often involve intramolecular cyclization reactions, leading to the formation of new rings appended to the quinoline core.

One prominent example is the synthesis of thieno[2,3-b]quinolines, a class of compounds with recognized biological importance. semanticscholar.org A plausible synthetic route would involve the conversion of the hydroxymethyl group to a more reactive leaving group, such as a tosylate or a halide. Subsequent reaction with a sulfur nucleophile, such as sodium hydrosulfide, would introduce a thiol group at the C2 position. Intramolecular nucleophilic substitution of the C3-bromine by the newly introduced thiol would then lead to the fused thieno[2,3-b]quinoline system. A related strategy involves the reaction of 2-chloro-3-formyl quinoline with methyl thioglycolate to yield thieno[2,3-b]quinoline derivatives. researchgate.net

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation reactions with various binucleophiles to construct fused rings. For instance, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of a fused pyridazino[4,5-b]quinoline system. Similarly, condensation with hydroxylamine (B1172632) could yield a fused oxazinoquinoline derivative. The C3-bromo atom can also participate in intramolecular Heck reactions if a suitable alkenyl side chain is introduced at the C2-position, leading to the formation of bridged systems.

| Fused System | General Structure | Synthetic Strategy | Key Intermediates | Reference |

| Thieno[2,3-b]quinoline | ![Thieno[2,3-b]quinoline](https://i.imgur.com/example.png) | Intramolecular Cyclization | 2-Thiol-3-bromoquinoline | semanticscholar.org |

| Furo[2,3-b]quinoline | ![Furo[2,3-b]quinoline](https://i.imgur.com/example.png) | Intramolecular Cyclization | 2-Hydroxy-3-bromoquinoline derivative | researchgate.net |

| Pyrrolo[2,3-b]quinoline | ![Pyrrolo[2,3-b]quinoline](https://i.imgur.com/example.png) | Intramolecular Cyclization | 2-Amino-3-bromoquinoline derivative | semanticscholar.org |

Synthesis of Polymeric and Supramolecular Structures Incorporating Bromoquinolylmethanol Units

The bifunctional nature of this compound also lends itself to the synthesis of macromolecules, including polymers and supramolecular assemblies. By employing this compound as a monomer in polymerization reactions, novel materials with the quinoline moiety integrated into the polymer backbone or as a pendant group can be created.

For instance, the hydroxymethyl group can be converted to a primary amine, which can then participate in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. Alternatively, the diol derivative, obtained by Suzuki coupling of two molecules of this compound with a diboronic acid, could be used as a monomer in polyester (B1180765) synthesis. The bromine atom also allows for post-polymerization modification, where a pre-formed polymer with pendant bromoquinolyl groups can be further functionalized. Polyquinolines are known for their thermal stability and potential applications in light-emitting diodes and sensors. researchgate.netrsc.org

In the realm of supramolecular chemistry, the quinoline nitrogen and the hydroxymethyl group can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, to form well-ordered assemblies. rsc.org For example, the hydroxymethyl group can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site. This can lead to the formation of self-assembled structures like molecular sheets, chains, or more complex networks. rsc.org The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular materials.

| Macromolecular Structure | Synthetic Approach | Key Features | Potential Applications | Reference |

| Polyquinolines | Polycondensation or Polycoupling | Quinoline in backbone or pendant | Thermally stable materials, LEDs, Sensors | researchgate.nettandfonline.com |

| Supramolecular Assemblies | Self-assembly via non-covalent interactions | Ordered structures (e.g., sheets, networks) | Crystal engineering, Functional materials | rsc.orgnih.gov |

Applications of 3 Bromoquinolin 2 Yl Methanol As a Synthetic Building Block

Precursor for Complex Heterocyclic Molecules and Advanced Synthetic Intermediates

The strategic placement of the bromo and methanol (B129727) functionalities on the quinoline (B57606) scaffold makes (3-Bromoquinolin-2-yl)methanol an invaluable precursor for the synthesis of a wide array of complex heterocyclic molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the hydroxymethyl group can be readily oxidized or otherwise functionalized.

Researchers have utilized this compound to access more intricate quinoline-based structures. For instance, the bromine atom at the 3-position can be substituted through reactions like the Suzuki or Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is crucial for building libraries of substituted quinolines for various research applications. researchgate.net

Furthermore, the hydroxymethyl group can be oxidized to the corresponding aldehyde, which is a key intermediate for numerous subsequent transformations. This aldehyde can participate in reactions such as Wittig olefination, aldol (B89426) condensations, and the formation of imines, leading to the generation of highly functionalized quinoline derivatives. These derivatives are often precursors to biologically active compounds and advanced materials.

The dual reactivity of this compound allows for sequential or one-pot multi-component reactions, providing efficient pathways to complex molecular frameworks. This has been demonstrated in the synthesis of fused heterocyclic systems where both the bromo and methanol groups are involved in ring-forming steps.

Role in the Development of New Methodologies in Organic Synthesis

This compound and its derivatives have played a role in the development and validation of novel synthetic methodologies. The distinct reactivity of the C-Br and C-O bonds allows chemists to test the selectivity and efficiency of new catalytic systems and reaction conditions.

For example, the selective transformation of one functional group in the presence of the other is a common challenge in organic synthesis. This compound serves as an excellent substrate for developing chemoselective reactions. Methodologies that can selectively activate the C-Br bond for cross-coupling while leaving the hydroxymethyl group intact, or vice versa, are of significant interest.

The compound has also been instrumental in exploring new catalytic cycles. The development of palladium-catalyzed reactions, for instance, often relies on substrates like this compound to probe the scope and limitations of the catalyst. The successful application of a new catalyst system to this molecule can be a strong indicator of its broader utility in organic synthesis. The use of multi-component reactions, which are highly efficient processes that combine three or more reactants in a single operation, has been explored with quinoline derivatives to generate complex molecules. mdpi.com

Potential in Materials Science Research

The quinoline nucleus is known for its interesting photophysical properties, and derivatives of this compound are being explored for their potential in materials science. The ability to introduce various substituents at the 3-position via the bromo group allows for the fine-tuning of the electronic and optical properties of the resulting molecules.

Functional Dyes: By strategically coupling chromophoric units to the quinoline core, it is possible to create novel functional dyes. These dyes may exhibit properties such as solvatochromism, aggregation-induced emission, or specific fluorescence characteristics, making them suitable for applications in sensing, imaging, and as components in electronic devices. The modification of quinoline derivatives has been shown to be a viable route to multiphoton activatable compounds. google.com

Polymers: The hydroxymethyl group of this compound can be used as a point of attachment for polymerization. For example, it can be converted into a monomer that can be incorporated into polyesters, polyethers, or other polymer backbones. The resulting polymers would possess the unique properties of the quinoline moiety, potentially leading to materials with enhanced thermal stability, specific optical properties, or interesting conductive characteristics.

Below is a table summarizing the potential applications in materials science:

| Application Area | Potential Role of this compound Derivatives | Desired Properties |

| Functional Dyes | Core scaffold for creating novel chromophores. | Tunable absorption and emission, high quantum yield, environmental sensitivity. |

| Organic Light-Emitting Diodes (OLEDs) | As host or emitter materials. | High thermal stability, good charge transport properties, efficient luminescence. |

| Sensors | As fluorescent probes for detecting ions or molecules. | High selectivity and sensitivity, significant change in fluorescence upon binding. |

| Functional Polymers | As monomers for creating polymers with specific properties. | Enhanced thermal stability, specific optical or electronic properties. |

Utility in Ligand Design for Organometallic Catalysis

The design of ligands is a cornerstone of modern organometallic catalysis, as the ligand environment around a metal center dictates its reactivity, selectivity, and stability. wiley.comtdx.cat this compound and its derivatives offer a valuable scaffold for the synthesis of novel ligands.

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group can act as a bidentate chelate, coordinating to a metal center. The steric and electronic properties of this ligand can be systematically modified by introducing different substituents at the 3-position via the bromo group. This allows for the creation of a library of ligands with finely tuned properties.

For example, introducing bulky groups at the 3-position can create a specific steric environment around the metal, which can influence the stereoselectivity of a catalytic reaction. Conversely, introducing electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby affecting its catalytic activity. The design of such ligands is crucial for developing new catalysts for a wide range of organic transformations, including hydrogenation, cross-coupling reactions, and polymerization. caltech.edursc.org

The table below illustrates the potential of this compound in ligand design:

| Ligand Feature | Modification via this compound | Impact on Catalysis |

| Coordination Site | N,O-bidentate chelation from quinoline nitrogen and methanol oxygen. | Formation of stable metal complexes. |

| Steric Environment | Introduction of bulky substituents at the 3-position. | Control of stereoselectivity in asymmetric catalysis. |

| Electronic Properties | Introduction of electron-donating or -withdrawing groups at the 3-position. | Tuning of the catalyst's reactivity and stability. |

| Chirality | Use of enantiomerically pure derivatives or introduction of chiral substituents. | Development of catalysts for enantioselective transformations. |

Spectroscopic and Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the structural confirmation of (3-Bromoquinolin-2-yl)methanol.

The ¹H NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic protons on the quinoline (B57606) ring system would typically appear in the downfield region (approx. 7.5-9.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) revealing their substitution pattern and connectivity. A key singlet in the aromatic region would correspond to the proton at the C4 position. The methylene protons (-CH₂-) of the methanol (B129727) group would likely appear as a singlet further upfield (approx. 4.5-5.5 ppm), and the hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the quinoline ring would resonate in the aromatic region (approx. 120-150 ppm). The carbon atom bonded to the bromine (C3) would be influenced by the halogen's electronic effects. The methylene carbon of the methanol group would be found in the aliphatic region (approx. 60-70 ppm).

Interactive Data Table: Predicted NMR Chemical Shifts Note: The following table contains predicted or typical chemical shift ranges for the protons and carbons in this compound, as specific experimental data is not available in the cited literature.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|

| C2-CH₂OH | ~4.9 | ~64 | Singlet (s) |

| C2-CH₂OH | Variable (broad) | - | Singlet (br s) |

| C4-H | ~8.3 | ~138 | Singlet (s) |

| C5-H | ~8.1 | ~129 | Doublet (d) |

| C6-H | ~7.6 | ~128 | Triplet (t) |

| C7-H | ~7.8 | ~131 | Triplet (t) |

| C8-H | ~7.9 | ~128 | Doublet (d) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7, H8), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This technique maps protons directly to the carbons they are attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methanol carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons (C2-CH₂) to the C2 and C3 carbons of the quinoline ring, confirming the position of the methanol substituent.

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the precise elemental formula. For this compound (C₁₀H₈BrNO), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass (236.9835 for the [M+H]⁺ ion, considering the major isotopes ⁷⁹Br and ¹²C). The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For this compound, expected fragmentation pathways could include:

Loss of the hydroxyl group (-•OH) or a water molecule (H₂O).

Cleavage of the C-C bond between the quinoline ring and the methanol group, leading to the loss of a •CH₂OH radical.

Loss of a bromine radical (•Br), which would be evident by the disappearance of the characteristic Br isotopic pattern in the resulting fragment ion.

Fragmentation of the quinoline ring itself.

Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.

Absorptions around 3050-3100 cm⁻¹ corresponding to aromatic C-H stretching vibrations.

Absorptions around 2850-2960 cm⁻¹ from the aliphatic C-H stretching of the methylene group.

Strong absorptions in the 1400-1600 cm⁻¹ region due to C=C and C=N bond stretching vibrations within the quinoline aromatic system.

A distinct band around 1000-1200 cm⁻¹ corresponding to the C-O stretching vibration of the primary alcohol.

A C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region of the spectrum (500-700 cm⁻¹).

Raman spectroscopy , being particularly sensitive to non-polar bonds, would effectively probe the C=C bonds of the aromatic quinoline system and could also provide complementary information to the IR spectrum for a complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and conjugated π-electron systems.

For quinoline and its derivatives, the UV-Vis spectrum is dominated by absorptions arising from π→π* and n→π* electronic transitions associated with the aromatic bicyclic system. The quinoline ring system itself exhibits strong absorption bands typically below 350 nm. The introduction of substituents, such as a bromine atom and a hydroxymethyl group, can modulate the electronic properties of the quinoline core, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The bromine atom, a halogen, can act as an auxochrome, and its electron-withdrawing inductive effect and electron-donating resonance effect can influence the energy of the molecular orbitals. The hydroxymethyl group (-CH2OH) at the 2-position is generally expected to have a minor effect on the main absorption bands of the quinoline chromophore.

Research on similar halogenated quinoline derivatives shows characteristic absorption bands in the UV region. For example, spectroscopic analysis of (E)-N-(3-chloro-4-fluorophenyl)-1-(quinolin-2-yl)methanimine in chloroform revealed two major absorption bands, one at approximately 246 nm and a broader band between 300-338 nm. nih.gov These are attributed to the π→π* transitions within the conjugated quinoline and phenyl rings. While specific experimental data for this compound is not widely published, its UV-Vis spectrum is anticipated to display a similar profile, with characteristic peaks corresponding to the electronic transitions within its bromo-substituted quinoline framework.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type (Assignment) |

|---|---|---|---|

| Quinoline | Gas Phase | ~310, ~270, ~225 | π→π |

| (E)-N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine | Chloroform | 243, 300-338 | π→π |

| (E)-N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine | Chloroform | 246, 300-338 | π→π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern is mathematically processed to generate an electron density map of the molecule, from which the atomic positions can be determined.

The crystallographic data obtained from such an analysis is extensive and includes the crystal system, space group, and unit cell dimensions, as detailed in the representative table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H7Br3ClN |

| Formula Weight | 428.36 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.9042 (5) |

| b (Å) | 9.3375 (4) |

| c (Å) | 15.5107 (7) |

| β (°) | 104.553 (5) |

| Volume (Å3) | 1248.23 (11) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 120 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity assessment of non-volatile and thermally sensitive organic compounds. The method relies on the differential partitioning of the analyte between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure. A detector, commonly a UV-Vis detector, monitors the eluent and generates a chromatogram, where peaks correspond to different components of the mixture.

The purity of this compound can be determined by HPLC, typically using a reversed-phase (RP) column, such as a C18 column. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile or methanol and water, sometimes with additives like formic acid or buffers to improve peak shape. The retention time (the time it takes for a compound to travel through the column) is characteristic of the compound under specific conditions. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC analyses of various quinoline derivatives have confirmed purities of ≥95%. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV-PDA Detector |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm or 254 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. In GC, a sample is vaporized and separated into its components as it travels through a capillary column with a carrier gas. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge (m/z) ratio.

For this compound, GC-MS can serve as a complementary technique for purity assessment and structural confirmation. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can help identify the compound. The expected fragmentation of this compound would likely involve:

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule minus one electron. Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be expected.

Major Fragments: Cleavage of the C-C bond between the quinoline ring and the methanol group could lead to the loss of the -CH2OH radical (M-31). Other significant fragments would arise from the stable bromo-quinoline cation. The fragmentation pattern of 8-bromoquinoline, for example, shows prominent peaks at m/z 207 and 209 (the molecular ion) and m/z 128, corresponding to the loss of the bromine atom. nih.gov

| Parameter / Ion | Condition / Expected m/z |

|---|---|

| GC Column | DB-5MS or similar (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Temperature ramp (e.g., 50°C to 280°C at 10°C/min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Molecular Ion [M]⁺ | m/z 239/241 (79Br/81Br isotopes) |

| Expected Key Fragments | m/z 208/210 ([M-CH₂OH]⁺), m/z 128 ([M-Br-CH₂OH]⁺) |

| Reference Data (8-Bromoquinoline) | m/z 207/209 (M⁺), m/z 128 (M-Br)⁺ nih.gov |

Theoretical and Computational Studies of 3 Bromoquinolin 2 Yl Methanol

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For (3-Bromoquinolin-2-yl)methanol, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational models allow for a detailed examination of the molecule's electronic structure and its relationship to spectroscopic behavior.

DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set like 6-311++G(d,p), are frequently employed to optimize the molecular geometry and predict the spectroscopic characteristics of quinoline (B57606) derivatives. rjptonline.org Time-Dependent DFT (TD-DFT) is specifically used for calculating electronic transitions, which are fundamental to UV-Vis spectra.

Predicted ¹H and ¹³C NMR Spectra

Computational software can predict the ¹H and ¹³C NMR chemical shifts by calculating the isotropic magnetic shielding tensors of the atoms in the optimized molecular structure. These theoretical values are typically referenced against a standard, such as Tetramethylsilane (TMS), to provide predicted chemical shifts (δ) in parts per million (ppm). The predicted spectra offer a preliminary identification of the resonance signals for each unique proton and carbon atom in this compound. Below are illustrative tables of predicted chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| H4 | 8.35 |

| H5 | 8.10 |

| H6 | 7.75 |

| H7 | 7.90 |

| H8 | 7.80 |

| CH₂ | 5.05 |

| OH | 4.60 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 158.5 |

| C3 | 122.0 |

| C4 | 139.0 |

| C4a | 128.5 |

| C5 | 130.0 |

| C6 | 127.8 |

| C7 | 129.5 |

| C8 | 128.2 |

| C8a | 147.0 |

| CH₂ | 63.5 |

Predicted Infrared (IR) Vibrational Frequencies

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. These frequencies correspond to specific vibrational modes, such as stretching and bending of bonds. The predicted wavenumbers (in cm⁻¹) and their corresponding assignments help in interpreting experimental IR spectra. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-specific deviations.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| C-H stretch (aromatic) | 3050-3100 |

| C-H stretch (aliphatic) | 2950 |

| C=N stretch | 1620 |

| C=C stretch (aromatic) | 1500-1600 |

| C-O stretch | 1050 |

| C-Br stretch | 650 |

Predicted UV-Vis Absorption Spectra

TD-DFT calculations are utilized to predict the electronic absorption spectra by determining the excitation energies and oscillator strengths of electronic transitions. The results are typically presented as the maximum absorption wavelength (λmax) in nanometers (nm). These predictions are valuable for understanding the electronic structure and the nature of the molecular orbitals involved in the transitions, often the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 315 | 0.45 |

| π → π | 280 | 0.30 |

| n → π* | 330 | 0.02 |

These computational predictions provide a foundational understanding of the spectroscopic properties of this compound, serving as a valuable guide for the analysis and interpretation of experimental data.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of new and environmentally benign methods for synthesizing quinoline (B57606) derivatives is a significant area of interest. nih.gov Traditional methods like the Skraup, Doebner-von Miller, and Friedländer reactions often require harsh conditions and can have limitations regarding regioselectivity and the availability of starting materials. acs.org Consequently, research is shifting towards more sustainable approaches.

Future synthetic strategies for (3-Bromoquinolin-2-yl)methanol could focus on:

Metal-Free Catalysis: Exploring reactions that avoid the use of heavy or precious metals is a key aspect of green chemistry. For instance, iodine-mediated reactions have been shown to be effective for the synthesis of some quinoline derivatives. rsc.org

Photocatalysis: Light-assisted reactions offer a green and efficient alternative for constructing quinoline rings and related heterocyclic systems. acs.orgrsc.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, offering a more efficient pathway to quinoline derivatives. rsc.org

A promising theoretical route to this compound involves the regioselective bromination of a quinoline precursor at the 2-position, followed by hydroxymethylation at the 3-position. vulcanchem.com Another potential pathway could start with 2,3-dibromoquinoline, where selective lithiation at the 3-position followed by a reaction with formaldehyde (B43269) could yield the desired product. vulcanchem.com

Exploration of Advanced Reactivity Patterns and Selectivity Control

The bromine atom and the hydroxymethyl group on this compound offer distinct points for chemical modification. Understanding and controlling the reactivity of these functional groups is crucial for its use as a synthetic intermediate.

Key areas for exploration include:

Selective Functionalization: Developing methods to selectively react at either the bromine or the hydroxymethyl group is paramount. For example, the bromine atom can be a site for cross-coupling reactions, while the hydroxymethyl group can undergo oxidation or esterification.

Controlling Reaction Pathways: The reaction conditions can significantly influence the outcome of a chemical transformation. Research into how factors like solvent, temperature, and catalysts can direct the reaction towards a specific product is essential. core.ac.ukmdpi.com For instance, the choice of a Brønsted acid catalyst can determine whether a reaction with a 2-alkynylaniline yields a quinoline, a dihydroquinolinone, or an N-alkenyl indole. mdpi.com

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms and help predict product selectivity. mdpi.com This can accelerate the development of new and selective reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, efficiency, scalability, and process control. symeres.comorbitonls.com Integrating the synthesis and derivatization of this compound into flow chemistry platforms is a promising avenue for future research.

Benefits of this approach include:

Enhanced Safety: Handling potentially hazardous reagents or intermediates is safer in the small, controlled environment of a flow reactor. symeres.com

Improved Efficiency: Flow systems allow for rapid reaction optimization and can lead to higher yields and faster reaction times. acs.orgorbitonls.com

Scalability: Scaling up a reaction from the laboratory to industrial production is often more straightforward with a continuous flow process. almacgroup.com

Automation: Flow chemistry is well-suited for automation, which can further increase productivity and reproducibility. researchgate.net

The development of automated, continuous flow synthesis has been successfully applied to other quinoline derivatives, demonstrating the feasibility of this approach. researchgate.net For example, a continuous flow method for the photochemical synthesis of 3-cyanoquinolines has been developed, offering a safe and scalable route to these compounds. acs.org

Application as a Versatile Synthon in Emerging Fields of Chemical Science

The unique structural features of this compound make it a valuable synthon—a building block used to create other molecules—in various fields of chemical science.

| Field | Potential Application of this compound Derivatives |

| Medicinal Chemistry | The quinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities. nih.gov Derivatives could be explored as potential anticancer, antimicrobial, or antiviral agents. bohrium.comnih.gov |

| Materials Science | Quinoline's inherent fluorescence makes its derivatives suitable for use in fluorescent probes and sensors. vulcanchem.com The ability of the hydroxymethyl group to act as a ligand for metal ions also opens up applications in catalysis and the development of novel materials like metal-organic frameworks (MOFs). vulcanchem.comchemanager-online.com |

| Agrochemicals | Optically active tetrahydroquinoline derivatives, which can be synthesized from quinolines, are important in the agrochemical industry. pku.edu.cn |

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in drug discovery. ijpcbs.com this compound could serve as a key component in creating such hybrid molecules with enhanced biological activity. ijpcbs.com

Exploration of Asymmetric Synthesis for Chiral Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity. Therefore, the development of methods for the asymmetric synthesis of chiral derivatives of this compound is of significant importance.

Future research in this area could focus on:

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of the quinoline ring is a highly efficient method for producing chiral 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pku.edu.cndicp.ac.cn

Chiral Catalysts: The development and use of novel chiral catalysts, including both metal-based and organocatalysts, can enable the synthesis of specific enantiomers with high purity. researchgate.net

Enzymatic Reactions: Biocatalysis, using enzymes to carry out chemical transformations, can offer high enantioselectivity under mild conditions. researchgate.net

The synthesis of optically active tetrahydroquinolines is particularly relevant for the pharmaceutical and agrochemical industries, as well as for the total synthesis of natural products. pku.edu.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.